3-(Piperidin-1-yl)cyclopentan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

3-piperidin-1-ylcyclopentan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c11-9-4-5-10(8-9)12-6-2-1-3-7-12;;/h9-10H,1-8,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMONPHONQFMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCC(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803610-53-8 | |

| Record name | 3-(piperidin-1-yl)cyclopentan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(Piperidin-1-yl)cyclopentan-1-amine dihydrochloride, a piperidine derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is primarily studied for its roles in antimicrobial and anticancer properties, as well as its function as a building block in the synthesis of more complex molecules.

Chemical Structure and Properties

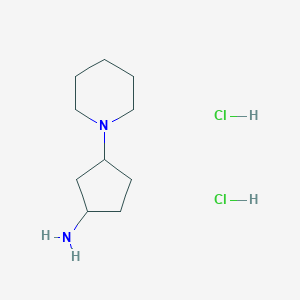

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring, which is known for imparting significant biological activity due to its ability to interact with various biological targets.

Target Enzymes

Piperidine derivatives are known to act as selective inhibitors of several enzymes. For instance, they can inhibit cholesterol 24-hydroxylase (ch24h), which is involved in cholesterol metabolism. This inhibition may have implications for conditions related to cholesterol dysregulation, such as cardiovascular diseases.

Biological Activities

Research indicates that this compound exhibits:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- Anticancer Properties : In vitro studies suggest potential cytotoxic effects on cancer cell lines, indicating its use in cancer treatment strategies .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Anticancer Studies : A study indicated that derivatives of piperidine, including 3-(Piperidin-1-yl)cyclopentan-1-amine, showed significant cytotoxicity against multiple cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis. This inhibition can affect metabolic pathways relevant to obesity and diabetes management .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against human lung cancer cells (H1975). The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The study concluded that the compound could be further developed into an anticancer agent with specific targeting mechanisms .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively at concentrations ranging from 5 to 20 µg/mL, showcasing its potential as an antimicrobial agent in pharmaceutical applications .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-Ethyl-3-piperidyl benzilate | Anticholinergic | Similar structural features |

| Piperine | Antioxidant and anticancer | Naturally occurring derivative |

| Evodiamine | Antiproliferative | Distinct mechanism of action |

| This compound | Antimicrobial and anticancer | Specific enzyme inhibition profile |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas.

Structural Differences and Implications

Core Ring Systems

- Cyclopentane vs. Cyclobutane : The cyclopentane ring in the target compound provides a balance of conformational flexibility and stability compared to the more strained cyclobutane analog (). This difference may influence binding affinity to biological targets .

- Aromatic vs. Aliphatic Systems : Compounds like [3-(2-piperidin-1-ylethoxy)phenyl]amine dihydrochloride () incorporate aromatic rings, which enhance π-π stacking interactions in enzyme binding pockets, unlike the aliphatic cyclopentane system .

Substituent Effects Pyrrolidine vs. Sulfonyl Modifications: The sulfonyl group in (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine hydrochloride () introduces strong electron-withdrawing effects, which may enhance target selectivity in enzyme inhibition .

Preparation Methods

Step 1: Synthesis of Aminopiperidinone Intermediate

- Starting Material: (R)-Methyl 2,5-diaminopentanoate dihydrochloride or related diamino acid derivatives.

- Reagents: Sodium methoxide in methanol as base.

- Conditions: The reaction is performed at low temperatures, typically between -10°C and 0°C, to promote cyclization forming the aminopiperidin-2-one intermediate.

- Workup: The intermediate is isolated by filtration.

Step 2: Conversion to Aminopiperidinone Hydrochloride

- Reagents: Hydrochloric acid in methanol or mixed solvents (methanol and methyl tert-butyl ether).

- Conditions: Reaction temperature ranges from 0°C to 20°C.

- Outcome: Formation of aminopiperidinone hydrochloride salt, which is isolated by filtration.

Step 3: Reduction to Aminopiperidine

- Reagents: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

- Equivalents: Typically 1.5 to 2.5 equivalents of LiAlH4 relative to the aminopiperidinone hydrochloride.

- Conditions: Initial mixing at 10°C to 45°C, followed by heating between 45°C and 70°C to complete reduction.

- Scale: Reactions have been scaled to kilogram quantities, indicating robustness.

- Workup: The reaction mixture is quenched and the product is isolated by filtration.

Step 4: Formation of Dihydrochloride Salt

- Reagents: Concentrated hydrochloric acid.

- Conditions: The free amine is treated with HCl under controlled conditions to form the dihydrochloride salt.

- Isolation: The salt is isolated by filtration, yielding a stable crystalline product.

Detailed Reaction Parameters Summary Table

| Step | Reaction Description | Reagents & Equivalents | Solvent(s) | Temperature Range | Isolation Method |

|---|---|---|---|---|---|

| 1 | Cyclization to aminopiperidin-2-one | Sodium methoxide (1.5–3 eq) | Methanol | -10°C to 0°C | Filtration |

| 2 | Formation of aminopiperidinone hydrochloride | Hydrochloric acid (1.0–1.5 eq) | Methanol / MTBE mixture | 0°C to 20°C | Filtration |

| 3 | Reduction to aminopiperidine | Lithium aluminum hydride (1.5–2.5 eq) | Tetrahydrofuran (THF) | 10°C to 70°C (two stages) | Filtration |

| 4 | Salt formation | Concentrated hydrochloric acid | - | Ambient | Filtration |

Research Findings and Optimization Notes

- Equivalents of LiAlH4: Optimal equivalents are around 1.6 for efficient reduction without excess reagent waste.

- Temperature Control: Precise temperature control during reduction is critical to avoid side reactions and ensure high yield.

- Solvent Selection: THF is preferred for reduction due to its ability to solubilize both reagents and intermediates effectively.

- Scale-Up Feasibility: Processes have been demonstrated at scales exceeding several kilograms, indicating industrial applicability.

- Purity and Yield: High enantiomeric purity and yield are achievable with controlled reaction parameters and purification by filtration.

- Alternative Bases: Sodium methoxide is favored for the cyclization step, but other bases have been tested with less favorable outcomes.

Analytical and Purification Techniques

- The isolation of intermediates and final product is primarily achieved by filtration, indicating solid crystalline forms.

- Purity is maintained by controlling reaction times and temperatures, minimizing side products.

- The dihydrochloride salt form enhances stability and facilitates handling.

Q & A

Q. What are the standard synthetic routes for 3-(Piperidin-1-yl)cyclopentan-1-amine dihydrochloride, and what key reagents are involved?

- Methodological Answer: The synthesis typically involves nucleophilic substitution between a cyclopentane derivative (e.g., 3-chlorocyclopentan-1-amine) and piperidine. Key reagents include sodium hydride or potassium carbonate as bases to deprotonate the amine, facilitating nucleophilic attack on the cyclopentane ring. Post-reaction, hydrochloric acid is used to form the dihydrochloride salt. Oxidation/reduction steps may employ potassium permanganate (for oxidation) or lithium aluminum hydride (for reduction) to modify functional groups .

Q. How does the compound’s structure influence its solubility and stability in different solvents?

- Methodological Answer: The piperidine ring enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its basic nitrogen, while the cyclopentane moiety contributes to hydrophobic interactions in non-polar solvents. Stability is pH-dependent: the dihydrochloride salt is stable in acidic conditions but may degrade in basic environments due to deprotonation. Solvent screening via UV-Vis spectroscopy or HPLC under varying pH/temperature is recommended to assess degradation pathways .

Q. What are the primary analytical techniques used to characterize this compound?

- Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR confirms structural integrity, with characteristic peaks for piperidine (δ 1.4–2.8 ppm) and cyclopentane (δ 1.2–2.5 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., 273.2 g/mol for C10H22Cl2N2O2 analogs).

- X-ray Crystallography: Resolves stereochemistry and salt formation.

- HPLC-PDA: Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 210–260 nm .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing substituents to the piperidine or cyclopentane rings?

- Methodological Answer:

- Catalyst Screening: Use palladium catalysts (e.g., Pd/C) for hydrogenation of unsaturated bonds in substituted cyclopentane precursors.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidine.

- Temperature Control: Maintain 60–80°C for substitution reactions to balance kinetics and side reactions.

- Protection/Deprotection: Protect amine groups with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during functionalization .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

- Methodological Answer:

- Dose-Response Curves: Validate activity thresholds using IC50/EC50 values across multiple cell lines (e.g., HEK293 vs. HeLa).

- Target Validation: Employ CRISPR/Cas9 knockouts or siRNA silencing to confirm receptor specificity (e.g., GPCRs or ion channels).

- Structural Analogs: Compare activity with analogs (e.g., 2-(Piperidin-1-yl)ethanamine dihydrochloride) to isolate structural determinants of efficacy .

Q. How should one design experiments to assess the compound’s interaction with neurotransmitter systems?

- Methodological Answer:

- In Vitro Binding Assays: Use radiolabeled ligands (e.g., [3H]spiperone for dopamine receptors) to measure competitive binding affinity (Ki).

- Electrophysiology: Patch-clamp studies on neuronal cultures quantify modulation of ion channels (e.g., NMDA receptors).

- Behavioral Models: Test in vivo effects (e.g., locomotor activity in rodents) with pharmacokinetic profiling to correlate plasma concentrations with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.